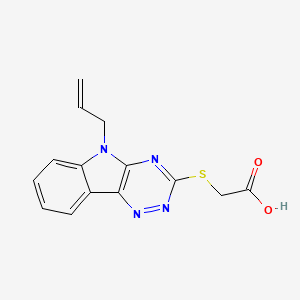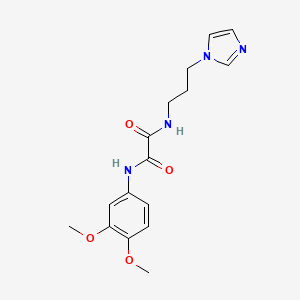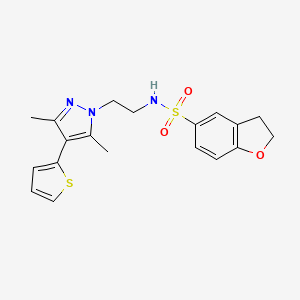
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid, commonly known as ATAFA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATAFA is a bifunctional molecule that contains a fluorescent moiety and a thiol group, making it a useful tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of ATAFA is not fully understood, but it is believed to be due to its thiol group. The thiol group can react with various biological molecules, including proteins, enzymes, and reactive oxygen species, leading to changes in their activity and function. Additionally, the fluorescent moiety of ATAFA can be used to monitor the changes in biological molecules' activity and function, allowing for a better understanding of their mechanism of action.
Biochemical and Physiological Effects:
ATAFA has been shown to have various biochemical and physiological effects, including the ability to selectively target cancer cells. ATAFA has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anticancer drug. Additionally, ATAFA has been shown to have antioxidant properties, protecting cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
ATAFA has several advantages for lab experiments, including its fluorescent property, high yield synthesis method, and potential therapeutic applications. However, ATAFA also has some limitations, including its limited stability in aqueous solutions and the need for specialized equipment to detect its fluorescence.
Orientations Futures
There are several future directions for ATAFA research, including the development of ATAFA-based drug delivery systems, the exploration of ATAFA's potential as an imaging agent for cancer diagnosis and treatment, and the investigation of its mechanism of action. Additionally, the synthesis of ATAFA derivatives with improved stability and selectivity could lead to the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, ATAFA is a promising compound with various scientific research applications. Its fluorescent property, thiol group, and potential therapeutic applications make it a useful tool for studying biological processes and developing novel therapeutics. Further research is needed to fully understand its mechanism of action and to explore its potential as a diagnostic and therapeutic agent.
Méthodes De Synthèse
ATAFA is a relatively new compound, and the synthesis method was first reported in 2013 by Wang et al. The synthesis involves the reaction of 9-allyl-9H-fluoren-2-amine with 1,2-ethanedithiol in the presence of a catalyst, followed by oxidation with hydrogen peroxide to yield ATAFA. The reaction is relatively straightforward, and the yield is high, making it an attractive method for synthesizing ATAFA.
Applications De Recherche Scientifique
ATAFA has been used in various scientific research applications, including fluorescence imaging, protein labeling, and drug delivery. The fluorescent property of ATAFA makes it a useful tool for studying biological processes such as protein-protein interactions, enzyme kinetics, and intracellular signaling pathways. ATAFA can also be used to label proteins and peptides, allowing for their visualization and tracking in live cells. Additionally, ATAFA has been explored as a potential drug delivery vehicle due to its ability to selectively target cancer cells.
Propriétés
IUPAC Name |
2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-7-18-10-6-4-3-5-9(10)12-13(18)15-14(17-16-12)21-8-11(19)20/h2-6H,1,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMXSYAWFMTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2428576.png)
![3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol](/img/structure/B2428578.png)
![N-butyl-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2428581.png)
![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)
![2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2428586.png)


![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2428589.png)


![2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene](/img/structure/B2428594.png)

![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2428597.png)